![molecular formula C15H14N2O5 B14628231 N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide CAS No. 56981-89-6](/img/structure/B14628231.png)
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide is a synthetic organic compound that features a benzamide core with a hydroxyethyl group and a nitrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-bromoaniline with 2-hydroxyethylamine under appropriate conditions.
Introduction of the Nitrofuranyl Group: The nitrofuran moiety can be introduced via a Heck reaction, where 5-nitrofuran-2-yl ethylene is coupled with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the nitrofuran moiety can lead to the formation of nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial DNA and proteins, leading to antibacterial activity.
相似化合物的比较
Similar Compounds
Nitrofurantoin: A well-known antibiotic with a similar nitrofuran moiety.
Furazolidone: Another nitrofuran derivative with antibacterial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide is unique due to its specific structural features, such as the hydroxyethyl group and the benzamide core, which may confer distinct biological and chemical properties compared to other nitrofuran derivatives.
属性
CAS 编号 |
56981-89-6 |
|---|---|
分子式 |
C15H14N2O5 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C15H14N2O5/c18-9-8-16-15(19)12-3-1-2-11(10-12)4-5-13-6-7-14(22-13)17(20)21/h1-7,10,18H,8-9H2,(H,16,19) |
InChI 键 |
MPKGBGZTPAQNHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NCCO)C=CC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)
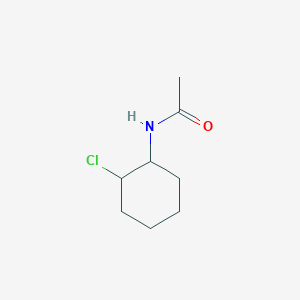

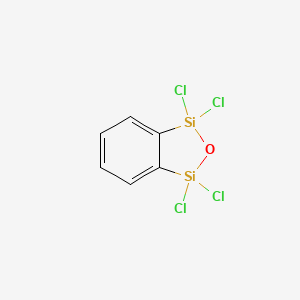

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
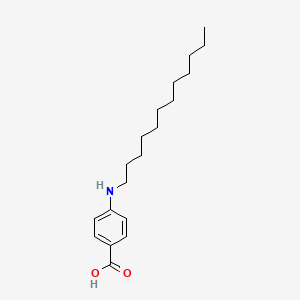
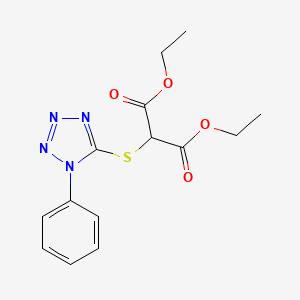
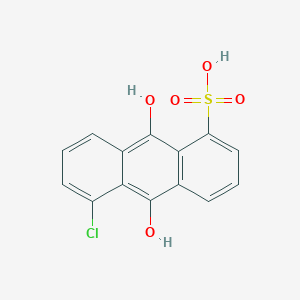
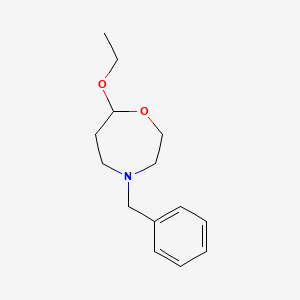


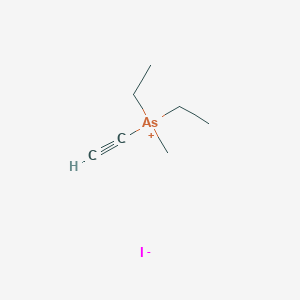
![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
